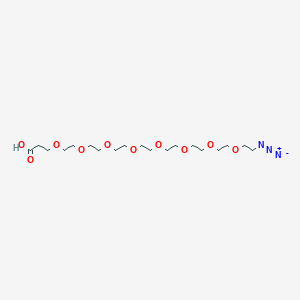

Azido-PEG8-acid

Overview

Description

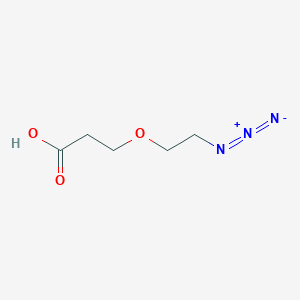

Azido-PEG8-acid is a non-cleavable 8 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a click chemistry reagent, containing an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . It is also a PEG derivative containing an azide group with a terminal carboxylic acid .

Synthesis Analysis

Azido-functionalized poly (ethylene glycol) (PEG) derivatives are finding ever-increasing applications in the areas of conjugation chemistry and targeted drug delivery by their judicious incorporation into nanoparticle-forming polymeric systems . The study describes the synthesis of 1,2,3-triazole adducts from their corresponding PEG azides via a convenient, mild click reaction, which facilitates straightforward NMR-based quantitative end-group analysis .

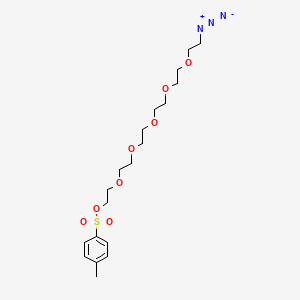

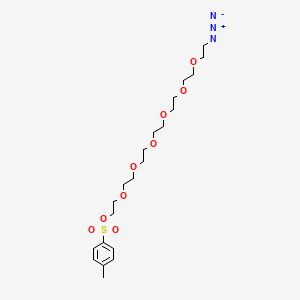

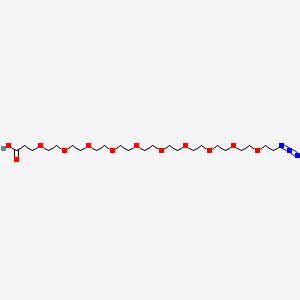

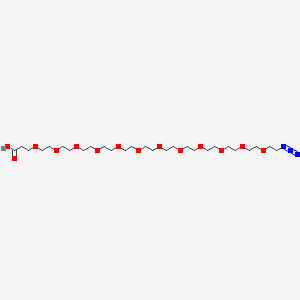

Molecular Structure Analysis

The molecular formula of Azido-PEG8-acid is C19H37N3O10 . It has a molecular weight of 467.5 g/mol . The InChI string representation of its structure is InChI=1S/C19H37N3O10/c20-22-21-2-4-26-6-8-28-10-12-30-14-16-32-18-17-31-15-13-29-11-9-27-7-5-25-3-1-19(23)24/h1-18H2, (H,23,24) .

Chemical Reactions Analysis

The azide group in Azido-PEG8-acid reacts with an alkyne in the well-known click chemistry reaction . This reaction proceeds by copper (I) or ruthenium catalysis or in a strain-catalyzed reaction with certain types of alkyne partners .

Physical And Chemical Properties Analysis

Azido-PEG8-acid is a solid compound . Its molecular weight is 467.5 g/mol . The molecular formula is C19H37N3O10 .

Scientific Research Applications

Click Chemistry

Azido-PEG8-acid is a clickable chemistry reagent . It contains an azide function that can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This property makes it a valuable tool in the field of bioconjugation, particularly in the creation of complex molecules for biological research.

Antibody-Drug Conjugates (ADCs)

Azido-PEG8-acid is used in the synthesis of antibody-drug conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. The azide group in Azido-PEG8-acid can react with an alkyne group on the antibody, forming a stable triazole linkage and attaching the drug to the antibody.

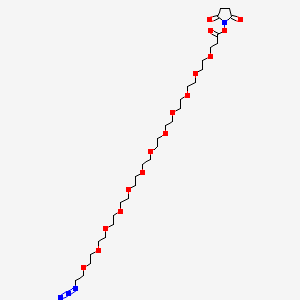

PROTAC Linker

Azido-PEG8-acid can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation. The length and flexibility of the PEG chain in Azido-PEG8-acid can be crucial for the activity of the resulting PROTAC.

Bioconjugation

Azido-PEG8-acid is used in bioconjugation . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This property allows it to be used to attach various biomolecules to surfaces or to each other, enabling the creation of complex structures for biological research.

Drug Delivery

The hydrophilic and non-immunogenic properties of the PEG spacer in Azido-PEG8-acid improve the water solubility of the target molecule while reducing its immunogenicity . This makes it useful in drug delivery, where improving the solubility and reducing the immunogenicity of drugs can enhance their effectiveness and safety.

Mechanism of Action

Target of Action

Azido-PEG8-acid is primarily used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . The primary targets of Azido-PEG8-acid are molecules containing Alkyne groups , DBCO , or BCN groups . These targets play a crucial role in the formation of stable triazole linkages through click chemistry reactions .

Mode of Action

Azido-PEG8-acid contains an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Additionally, Strain-promoted alkyne-azide cycloaddition (SPAAC) can occur with molecules containing DBCO or BCN groups . These reactions result in the formation of stable triazole linkages.

Biochemical Pathways

The primary biochemical pathway involved in the action of Azido-PEG8-acid is the intracellular ubiquitin-proteasome system . This system is exploited by PROTACs, which contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The result is the selective degradation of target proteins .

Pharmacokinetics

It is known that the compound isaqueous soluble , which suggests it may have good bioavailability

Result of Action

The primary result of Azido-PEG8-acid’s action is the formation of stable triazole linkages . In the context of ADCs, this allows for the attachment of an ADC cytotoxin to an antibody . In the context of PROTACs, this enables the selective degradation of target proteins .

Action Environment

The action of Azido-PEG8-acid is influenced by environmental factors such as the presence of copper for the CuAAc reaction . Additionally, the compound should be stored at -20°C and away from moisture to maintain its stability and efficacy

Safety and Hazards

When handling Azido-PEG8-acid, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

properties

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37N3O10/c20-22-21-2-4-26-6-8-28-10-12-30-14-16-32-18-17-31-15-13-29-11-9-27-7-5-25-3-1-19(23)24/h1-18H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URUGOEBULOZLBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H37N3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azido-PEG8-acid | |

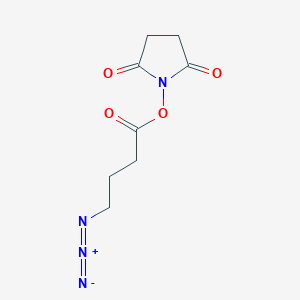

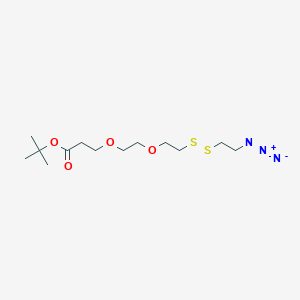

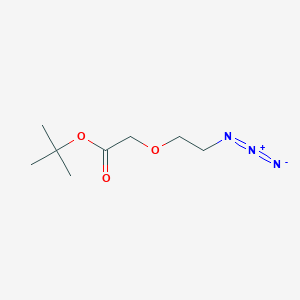

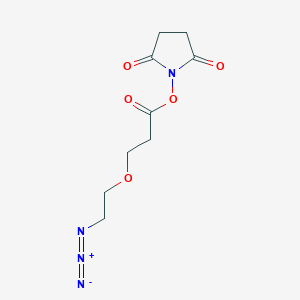

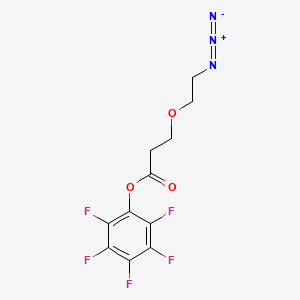

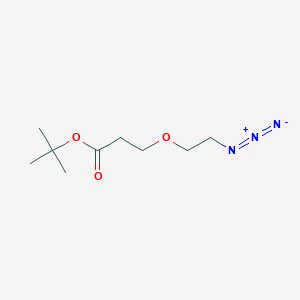

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.